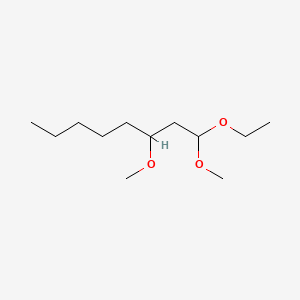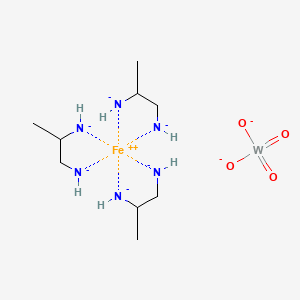
Tris(propylenediamine)tungstatoiron pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(propylenediamine)tungstatoiron pentahydrate is a complex chemical compound with the molecular formula C9H24FeN6O4W-6. It is known for its unique structure, which includes tungsten and iron coordinated with propylenediamine ligands.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(propylenediamine)tungstatoiron pentahydrate typically involves the reaction of tungsten and iron salts with propylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands with the metal centers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: Tris(propylenediamine)tungstatoiron pentahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tungsten and iron centers, as well as the propylenediamine ligands .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may result in reduced forms. Substitution reactions can lead to the formation of new complexes with different ligands .
科学的研究の応用
Tris(propylenediamine)tungstatoiron pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique coordination structure. In biology, it has potential applications in the study of metalloproteins and enzyme mimetics. In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with biological molecules. In industry, it is used in the development of advanced materials and as a component in certain manufacturing processes .
作用機序
The mechanism of action of Tris(propylenediamine)tungstatoiron pentahydrate involves its interaction with molecular targets through its metal centers and ligands. The tungsten and iron centers can participate in redox reactions, while the propylenediamine ligands can facilitate coordination with other molecules. These interactions can influence various biochemical pathways and processes, making the compound useful in both research and practical applications .
類似化合物との比較
Similar Compounds: Similar compounds to Tris(propylenediamine)tungstatoiron pentahydrate include other metal-ligand complexes with tungsten and iron centers, such as Tris(ethylenediamine)tungstatoiron and Tris(butylenediamine)tungstatoiron. These compounds share similar coordination structures but differ in the type of ligands used .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of propylenediamine ligands and the unique coordination environment provided by the tungsten and iron centers. This combination results in distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
80660-42-0 |
|---|---|
分子式 |
C9H24FeN6O4W-6 |
分子量 |
520.01 g/mol |
IUPAC名 |
1-azanidylpropan-2-ylazanide;dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/3C3H8N2.Fe.4O.W/c3*1-3(5)2-4;;;;;;/h3*3-5H,2H2,1H3;;;;;;/q3*-2;+2;;;2*-1; |
InChIキー |
OGSNWGANHFGWFD-UHFFFAOYSA-N |
正規SMILES |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[O-][W](=O)(=O)[O-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


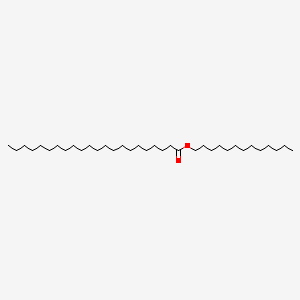

![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
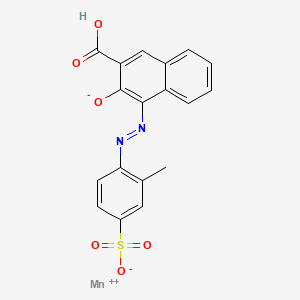
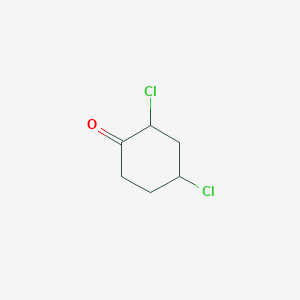
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
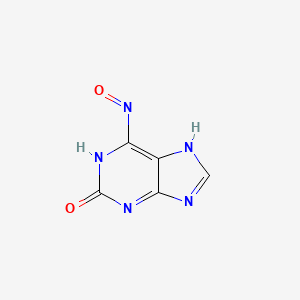
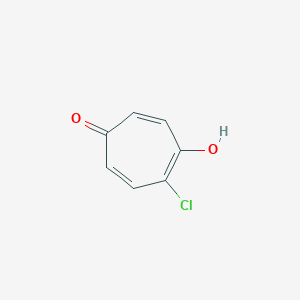
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

